3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

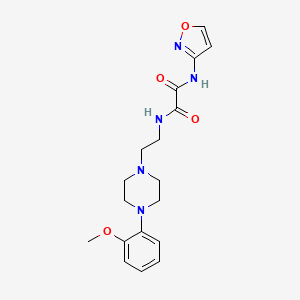

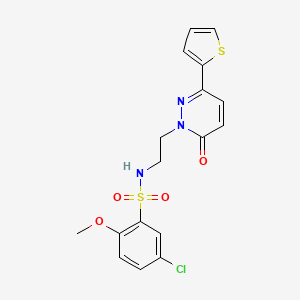

The compound “3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine” is a complex organic molecule. It contains a quinoline ring, which is a type of heterocyclic compound. This ring is substituted with a sulfonyl group attached to a 3,4-dimethylphenyl group, an ethoxy group, and a diethylamine group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The quinoline ring system is aromatic, and the sulfonyl group is a good electrophile .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions. The sulfonyl group could potentially be reduced or participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific arrangement of its functional groups .科学的研究の応用

Chemical Synthesis and Catalysis

- Diversity-oriented Synthesis : A study described the copper(I)-catalyzed three-component reaction of (E)-2-ethynylphenylchalcone, sulfonyl azide, and amine to efficiently generate 1,2-dihydroisoquinolin-3(4H)-imines under mild conditions, showcasing the compound's potential in diversity-oriented synthesis and catalysis (Chen et al., 2011).

Antiproliferative Activity

- Tubulin Polymerization Inhibitors : Research into 5-amino-2-aroylquinolines, which share a quinoline core with the compound of interest, found that certain derivatives exhibit significant antiproliferative activity by inhibiting tubulin polymerization, indicating potential applications in cancer research (Lee et al., 2011).

Synthetic Methodologies

- Cascade Synthesis : A method for synthesizing 3-arylsulfonylquinoline derivatives was developed through tert-butyl hydroperoxide mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, illustrating the compound's relevance in novel synthetic methodologies (Zhang et al., 2016).

Antimicrobial Activity

- Metal Chelates : The synthesis and characterization of metal chelates of a compound structurally similar to 3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine demonstrated antimicrobial activity, suggesting potential applications in developing antimicrobial agents (Patel, 2009).

Photoluminescence

- Organic Light-Emitting Device Applications : Research into 1,8-naphthalimide derivatives, related to the quinoline core, indicated their potential as standard-red light-emitting materials for organic light-emitting device (OLED) applications, highlighting the compound's relevance in materials science (Luo et al., 2015).

作用機序

Target of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway .

Mode of Action

The mode of action of this compound is likely to involve electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance stabilized carbocation .

Pharmacokinetics

It’s known that the compound is moisture sensitive and reacts with water , which could potentially affect its bioavailability.

Result of Action

It’s known that the compound is used as an intermediate , suggesting it plays a role in the synthesis of other compounds.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is moisture sensitive and reacts with water , suggesting that its stability and efficacy could be affected by humidity and other water-containing environments.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c1-6-25(7-2)23-20-14-18(28-8-3)10-12-21(20)24-15-22(23)29(26,27)19-11-9-16(4)17(5)13-19/h9-15H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPWXDOLBMVKCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC(=C(C=C3)C)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol](/img/structure/B2916082.png)

![2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2916084.png)

![2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916087.png)

![5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916088.png)

![2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2916089.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2916092.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2916095.png)